2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-butyl substituent on the dihydrothienopyrimidinone core and an acetamide group linked to a 5-chloro-2,4-dimethoxyphenyl moiety. The acetamide side chain, substituted with electron-donating methoxy and electron-withdrawing chloro groups, may influence electronic properties and target binding interactions. While direct bioactivity data for this compound are absent in the provided evidence, structurally related acetamides demonstrate antimicrobial, antiproliferative, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C20H22ClN3O5S |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN3O5S/c1-4-5-7-23-19(26)18-14(6-8-30-18)24(20(23)27)11-17(25)22-13-9-12(21)15(28-2)10-16(13)29-3/h6,8-10H,4-5,7,11H2,1-3H3,(H,22,25) |
InChI Key |
GZADWEUHWGUXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine derivatives, which have been recognized for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on current research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A butyl substituent which enhances lipophilicity.
- A chloro-dimethoxy phenyl group that may influence its biological interactions.
The molecular formula is , with a molecular weight of approximately 393.89 g/mol.
Biological Activities
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant biological activities:
Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidines can inhibit various cancer cell lines through mechanisms such as:
- Cell cycle arrest : Inducing G1 or G2 phase arrest in cancer cells.
- Apoptosis induction : Triggering programmed cell death pathways.
For instance, derivatives have been reported to inhibit the growth of human breast cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. The presence of the thieno[3,2-d]pyrimidine moiety is believed to contribute to its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant assays indicate that this compound exhibits significant radical scavenging ability. Using the DPPH method, it has shown comparable activity to established antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression, including AKT and MAPK pathways .
- Receptor Modulation : The chloro-dimethoxy group may enhance binding affinity to specific receptors involved in cellular signaling.
Case Studies
- Anticancer Efficacy : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .
- Antibacterial Testing : A study evaluated the antibacterial effects against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural features, physical properties, and bioactivity (where available) is summarized below:
Key Observations
Core Structure Diversity: The target compound’s thienopyrimidinone core distinguishes it from pyrimidinone (), pyrimidine (), and oxadiazole () derivatives.
Substituent Effects: The butyl group on the thienopyrimidine ring enhances lipophilicity compared to methyl or chloro substituents in other compounds, which could influence pharmacokinetic properties like absorption and distribution . The 5-chloro-2,4-dimethoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents. This contrasts with dichlorophenyl () or nitrophenyl () groups, which are purely electron-withdrawing. Such differences may modulate interactions with enzymes or receptors .
Bioactivity Trends :
- While bioactivity data for the target compound are unavailable, structurally related acetamides exhibit diverse activities:
- Antimicrobial : Dichlorophenyl-thiazole acetamides () show structural similarity to penicillin derivatives .
Q & A
Q. Q1. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Core formation : Cyclization of substituted thiophene derivatives under acidic or basic conditions to generate the dioxo-dihydrothienopyrimidine scaffold .
- Acetamide coupling : Reaction of the core with activated acetamide intermediates (e.g., using coupling agents like EDCI or HATU) under inert atmospheres .
- Substituent introduction : Alkylation or benzylation at the 3-position of the pyrimidine ring, often requiring precise temperature control (60–80°C) and solvents like DMF or acetonitrile .
Critical conditions include pH control during cyclization (pH 7–9 for optimal yield) and strict anhydrous environments to prevent hydrolysis of intermediates .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm the absence of unreacted precursors .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H] for CHClNOS: 515.11) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm; ≥95% purity is typical for research-grade material .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituents on the butyl or aryl groups) influence biological activity?
- Butyl group : The 3-butyl chain enhances lipophilicity, potentially improving membrane permeability. Comparative studies show that longer alkyl chains (e.g., pentyl) reduce solubility, while shorter chains (e.g., propyl) decrease target affinity .
- Aryl substituents : The 5-chloro-2,4-dimethoxyphenyl group contributes to target selectivity. For example:
- Chlorine : Electron-withdrawing effects stabilize binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Methoxy groups : Hydrogen bonding with residues like Asp or Glu in target proteins enhances inhibitory activity .
Q. Methodological approach :
SAR studies : Synthesize analogs with systematic substituent variations.
In vitro assays : Test against target enzymes (e.g., IC determination via fluorescence polarization).
Molecular docking : Use software like AutoDock Vina to predict binding modes .
Q. Q4. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?
Contradictions often arise from:
- Assay variability : Differences in buffer pH, ATP concentrations (for kinase assays), or detection methods (e.g., radiometric vs. fluorometric) .
- Compound stability : Degradation under storage conditions (e.g., light exposure or humidity) may reduce apparent potency.
Q. Resolution strategies :
Standardized protocols : Adopt consensus assay conditions (e.g., 10 mM Mg, pH 7.5 for kinase assays) .
Stability studies : Monitor compound integrity via LC-MS over time under varying storage conditions .
Independent validation : Reproduce results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. Q5. How can researchers optimize synthetic yields while minimizing byproduct formation?
- Byproduct analysis : Common byproducts include hydrolyzed acetamides or dimerized pyrimidine cores. Use LC-MS to identify and quantify these .
- Optimization tactics :
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization reduces side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in acetamide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .
Q. Q6. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein thermal stability shifts in cell lysates .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
- Metabolomics : LC-MS-based profiling to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
Methodological Resources
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC (C18, 254 nm) | ≥95% | |
| Residual solvents | GC-MS | <500 ppm (ICH Q3C) | |
| Heavy metals | ICP-MS | <10 ppm | |
| Water content | Karl Fischer titration | <0.5% |
Q. Table 2. Comparison of Bioactivity in Structural Analogs
| Compound Modification | Target Enzyme IC | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3-Pentyl (vs. 3-butyl) | 120 nM | 8.2 | |
| 5-Fluoro (vs. 5-chloro) | 85 nM | 12.5 | |
| 2,4-Dihydroxy (vs. methoxy) | >1 µM | 25.0 |
Contradictions and Limitations
- Bioactivity variability : Discrepancies in IC values may reflect differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints .
- Synthetic scalability : Multi-step synthesis limits large-scale production; microfluidic flow reactors have been proposed to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
